molecular formula C25H23Cl2F3N4O3S B11679641 Ethyl 2-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11679641
M. Wt: 587.4 g/mol
InChI Key: LBROQWXFVRAMIP-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a benzothiophene moiety, and multiple halogen substituents, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of Ethyl 2-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the benzothiophene moiety. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine intermediate, followed by the introduction of the benzothiophene unit through a series of coupling reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahyd

Properties

Molecular Formula

C25H23Cl2F3N4O3S

Molecular Weight

587.4 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H23Cl2F3N4O3S/c1-2-37-24(36)21-13-5-3-4-6-18(13)38-23(21)32-22(35)17-11-20-31-16(12-7-8-14(26)15(27)9-12)10-19(25(28,29)30)34(20)33-17/h7-9,11,16,19,31H,2-6,10H2,1H3,(H,32,35)

InChI Key

LBROQWXFVRAMIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC(=C(C=C5)Cl)Cl)C(F)(F)F

Origin of Product

United States

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